
Methyl 4-(bromomethyl)azulene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(bromomethyl)azulene-1-carboxylate is an organic compound belonging to the azulene family, characterized by its unique aromatic structure Azulene derivatives are known for their vibrant blue color and interesting chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(bromomethyl)azulene-1-carboxylate typically involves the bromination of methyl azulene-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(bromomethyl)azulene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl azulene-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted azulene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions revert the bromomethyl group to a methyl group.
Aplicaciones Científicas De Investigación
Methyl 4-(bromomethyl)azulene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex azulene derivatives.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(bromomethyl)azulene-1-carboxylate is primarily based on its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The azulene core may also interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Comparación Con Compuestos Similares
Methyl azulene-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Azulene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Bromoazulene derivatives: Other bromo-substituted azulenes with different substitution patterns.
Uniqueness: Methyl 4-(bromomethyl)azulene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and carboxylate groups allows for versatile chemical modifications and interactions with biological systems .
Propiedades
Número CAS |
142169-63-9 |
|---|---|
Fórmula molecular |
C13H11BrO2 |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
methyl 4-(bromomethyl)azulene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
Clave InChI |
VKOCBRIWTZEKNW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C2C1=CC=CC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


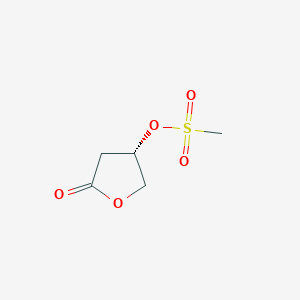
![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
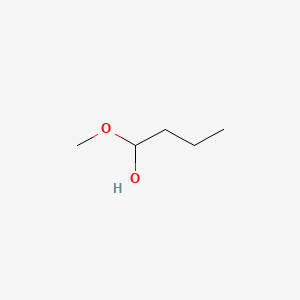
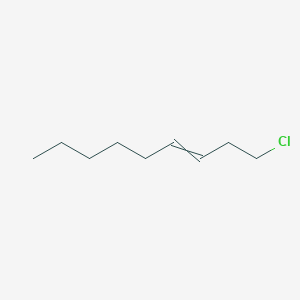
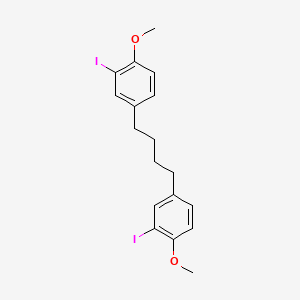
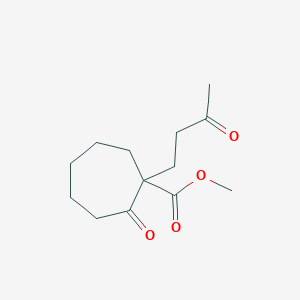
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)
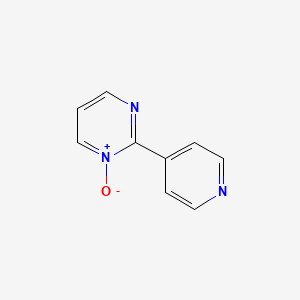

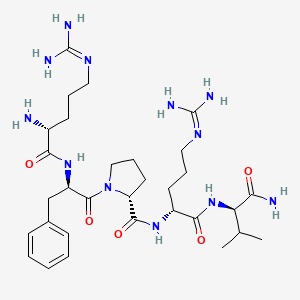
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)
